molecular formula C23H19N5O3 B2730903 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1421485-57-5

1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2730903
CAS No.: 1421485-57-5
M. Wt: 413.437
InChI Key: SBLRNKLQJIHCSK-UHFFFAOYSA-N
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Description

The compound “1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one” features a pyridin-2(1H)-one core substituted with two critical moieties:

  • Benzyl group at position 1: Modified with a 2-oxopyrrolidin ring at the para position.
  • 1,2,4-Oxadiazole ring at position 3: Functionalized with a pyridin-4-yl group. The oxadiazole ring is a bioisostere for ester or amide groups, improving metabolic stability, while the pyridyl substituent may facilitate π-π stacking or hydrogen bonding in biological targets .

Properties

IUPAC Name

1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c29-20-4-2-14-28(20)18-7-5-16(6-8-18)15-27-13-1-3-19(23(27)30)22-25-21(26-31-22)17-9-11-24-12-10-17/h1,3,5-13H,2,4,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLRNKLQJIHCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features multiple functional groups, including a pyridine ring, an oxadiazole moiety, and a pyrrolidine derivative. Its structural complexity contributes to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that the compound induced apoptosis in MCF7 breast cancer cells with an IC50 value of approximately 25 μM. Additionally, in vivo experiments showed a reduction in tumor growth in xenograft models treated with this compound .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 μg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been shown to selectively inhibit certain enzymes involved in metabolic pathways, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The IC50 values for BChE were reported at 46.42 μM and for AChE at 157.31 μM, indicating a higher selectivity towards BChE .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
  • Enzyme Interaction : The interaction with cholinesterases is believed to involve competitive inhibition, altering neurotransmitter levels and affecting synaptic transmission.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A group investigated the effects of the compound on MCF7 cells and found that it significantly reduced cell viability over time.
  • Antimicrobial Efficacy : Another study tested various derivatives of oxadiazole compounds against bacterial strains and found that modifications to the pyridine ring enhanced antibacterial activity.

Data Summary

Biological ActivityIC50 ValueTest System
Anticancer (MCF7)25 μMIn vitro
Antimicrobial (S.aureus)8 μg/mLIn vitro
BChE Inhibition46.42 μMEnzyme assay
AChE Inhibition157.31 μMEnzyme assay

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral properties of derivatives related to the oxadiazole structure. For instance, a study on 1,2,4-oxadiazole derivatives demonstrated their effectiveness against Zika virus (ZIKV) infections. The research involved phenotypic screening that identified several compounds with potent antiviral activity, suggesting that modifications to the oxadiazole ring can enhance efficacy against viral pathogens. Notably, a compound with a similar structure exhibited broad-spectrum antiviral activity against other flaviviruses such as dengue and Japanese encephalitis viruses .

Antibacterial Activity

The incorporation of pyrrolidinone and other nitrogen-containing groups in heterocycles has been linked to enhanced antibacterial properties. Compounds featuring these moieties have shown promising results in combating various bacterial strains. For example, research indicated that novel benzimidazole derivatives functionalized with pyrrolidinone exhibited significant antibacterial activity, suggesting that similar modifications in the target compound could lead to effective antibacterial agents .

Metabolic Disease Treatment

Another notable application involves the potential use of this compound in treating metabolic diseases. A patent described a class of compounds similar to the one as suitable for preventing or treating conditions such as obesity. The structural features of these compounds, particularly the benzyl and pyridine substitutions, are believed to contribute to their pharmacological profiles .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one . SAR studies have revealed that specific substitutions on the oxadiazole ring can significantly influence biological activity. For instance, modifications that enhance lipophilicity or introduce electron-withdrawing groups have been shown to improve potency against viral targets .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey Findings
AntiviralEffective against Zika virus and other flaviviruses; structure modifications enhance activity .
AntibacterialPotential antibacterial properties linked to nitrogen-containing heterocycles .
Metabolic DiseasesSuitable for treatment/prevention of obesity; structural features contribute to pharmacological effects .
Structure-Activity RelationshipSpecific substitutions can enhance efficacy; SAR studies guide optimization strategies .

Chemical Reactions Analysis

Functionalization of the Pyridin-2(1H)-one Core

The pyridinone ring undergoes electrophilic substitution and oxidation reactions:

  • N-Alkylation : The benzyl group at position 1 is introduced via Mitsunobu reaction or nucleophilic substitution using 4-(2-oxopyrrolidin-1-yl)benzyl bromide under basic conditions (K₂CO₃, DMF) .

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the pyridinone to a pyridine N-oxide, enhancing solubility .

Table 2: N-Alkylation Efficiency

SubstrateReagentSolventTime (hrs)Yield (%)Source
Pyridin-2(1H)-one4-(2-Oxopyrrolidin-1-yl)benzyl bromideDMF2465

Reactivity of the Pyrrolidinone Substituent

The 2-oxopyrrolidin-1-yl group participates in:

  • Hydrolysis : Acidic or basic hydrolysis opens the lactam ring to form a linear amine-carboxylic acid derivative .

  • Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxyl group, forming a pyrrolidine alcohol .

Degradation Studies

Forced degradation under stress conditions reveals:

  • Photodegradation : UV light (254 nm) induces cleavage of the oxadiazole ring, forming pyridine-4-carboxamide and a benzylpyridinone fragment .

  • Acidic Hydrolysis : HCl (1M) at 60°C hydrolyzes the oxadiazole to a diamide derivative .

Table 3: Degradation Pathways

ConditionMajor Degradation ProductMechanismSource
UV light (254 nm, 48 hrs)Pyridine-4-carboxamideOxadiazole ring cleavage
1M HCl, 60°C, 6 hrs3-(Pyridin-4-yl)diamideHydrolysis

Functional Group Compatibility

  • Oxadiazole Stability : Resists nucleophilic attack but undergoes ring-opening under strong reducing agents (e.g., LiAlH₄).

  • Pyridinone Reactivity : Susceptible to electrophilic bromination at position 5 using Br₂ in acetic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules with variations in substituents, highlighting key differences in physicochemical and pharmacological properties:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Physicochemical Properties Biological Implications (Inferred) References
Target Compound: 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one - 2-Oxopyrrolidin (benzyl)
- Pyridin-4-yl (oxadiazole)
Moderate lipophilicity (pyrrolidone), polar surface area from pyridyl Enhanced CNS penetration (pyrrolidone), target binding via pyridyl π-interactions
1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one - Methylsulfonyl piperidine (benzyl)
- Trifluoromethoxyphenyl (oxadiazole)
Higher polarity (sulfonyl group), increased metabolic stability (CF3O) Reduced CNS availability (polar sulfonyl), potential prolonged half-life (electron-withdrawing CF3O)
5-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one - 2-Oxopyrrolidin (benzyl)
- 3-Fluorophenyl (oxadiazole)
Increased lipophilicity (fluorophenyl) Improved membrane permeability, potential for off-target interactions (fluorophenyl)
N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide - Urea linker
- 4-Fluorophenyl (oxadiazole)
High solubility (urea), moderate logP (fluorophenyl) Renal clearance favored (polar urea), possible kinase inhibition (fluorophenyl)
1-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride - Aminoethyl (oxadiazole)
- Hydrochloride salt
High water solubility (charged amino group) Enhanced bioavailability (salt form), potential for ionic interactions in binding

Key Findings:

Substituent Effects on Lipophilicity: The 2-oxopyrrolidin group (target compound) confers moderate lipophilicity, favoring CNS penetration compared to polar groups like methylsulfonyl piperidine .

Bioisosteric Replacements :

  • Replacing phenyl with pyridin-4-yl (target compound) introduces hydrogen-bonding capability, which may improve binding specificity to enzymes or receptors .
  • Urea-linked compounds () exhibit high solubility but lack the pyrrolidone’s CNS advantages .

Metabolic Stability :

  • Trifluoromethoxyphenyl and oxadiazole groups () resist oxidative metabolism, suggesting longer half-lives compared to the target compound’s pyridyl group .

Synthetic Feasibility :

  • The target compound’s synthesis (similar to ) involves Buchwald-Hartwig coupling for benzyl-pyrrolidone attachment, a robust method for aromatic amination .

Q & A

How can the synthetic route for this compound be optimized to enhance yield and purity?

Methodological Answer:
Optimization should focus on reaction intermediates and catalytic systems. For example, demonstrates that hydrazide intermediates (e.g., compound 9 ) can achieve 82% yield via acetic acid-mediated cyclization under reflux, suggesting that solvent polarity and acid catalysis are critical . Pd-catalyzed cross-coupling (as in ) may improve regioselectivity for the pyridin-2(1H)-one core . Key steps:

  • Solvent selection : Use polar aprotic solvents (DMF, 1,4-dioxane) to stabilize intermediates.
  • Catalyst screening : Test Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings to link aryl/pyridyl groups.
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) to isolate high-purity fractions.

What advanced spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:
Conflicting spectral data (e.g., overlapping signals in ¹H NMR) require complementary techniques:

  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations for the oxadiazole and pyrrolidinone moieties (as in for analogous compounds) .
  • IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrrolidinone) and oxadiazole ring vibrations (~1250 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀N₆O₃ requires exact mass 452.1598) and detects impurities.

How should bioactivity studies account for structural variability in related analogs?

Methodological Answer:
Design experiments using a structure-activity relationship (SAR) framework:

  • Variable substituents : Synthesize analogs with modified pyridyl (e.g., pyrimidin-4-yl) or benzyl groups (e.g., halogen substitutions) to assess pharmacophore requirements (see for pyrazole-based SAR) .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (positive/negative) to minimize inter-study variability.
  • Dose-response curves : Calculate IC₅₀ values across ≥5 concentrations (1 nM–100 μM) to quantify potency differences.

How to address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from experimental variables. Mitigation strategies include:

  • Replicating conditions : Match buffer pH (e.g., ammonium acetate pH 6.5, as in ) and incubation times .
  • Metabolic stability : Pre-test compound stability in assay media (e.g., LC-MS monitoring for degradation, as in ) .
  • Orthogonal assays : Validate results using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays.

What are critical stability considerations for this compound under experimental conditions?

Methodological Answer:
Stability depends on functional group reactivity:

  • Oxadiazole ring : Susceptible to hydrolysis in acidic/basic conditions. Use neutral buffers (pH 6.5–7.5) and avoid prolonged heating (>60°C) .
  • Pyrrolidinone moiety : Stable in anhydrous solvents (DMF, DMSO) but may degrade in aqueous solutions >24 hours. Store at –20°C under nitrogen .
  • Light sensitivity : Protect from UV exposure (amber vials) to prevent photodegradation of the pyridin-2(1H)-one core.

How can computational methods predict reactivity or interaction mechanisms?

Methodological Answer:
Integrate density functional theory (DFT) and molecular docking:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., electrophilic carbons in oxadiazole) .
  • Docking simulations : Use AutoDock Vina to model binding to targets (e.g., kinases) based on X-ray crystallography data (as in for oxadiazole-protein interactions) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).

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